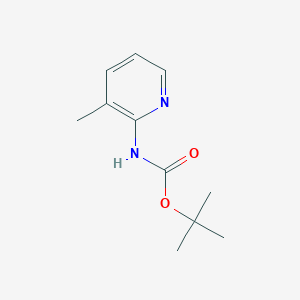

2-(N-Boc-Amino)-3-methylpyridine

Overview

Description

Structure and Properties: 2-(N-Boc-Amino)-3-methylpyridine (CAS: 138343-75-6) is a Boc (tert-butoxycarbonyl)-protected amino derivative of 3-methylpyridine. Its molecular formula is C₁₆H₂₄N₂O₄, with a molecular weight of 308.37 g/mol . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes . The pyridine ring’s 3-methyl substituent contributes to steric and electronic effects, influencing reactivity and solubility. Commercial sources (e.g., CymitQuimica) list prices ranging from €47/10g to €269/100g, indicating its niche use in research .

Synthesis and Applications: The compound is synthesized via Boc protection of 2-amino-3-methylpyridine, a reaction typically involving di-tert-butyl dicarbonate (Boc₂O) under basic conditions. It is employed in multicomponent reactions like the Povarov reaction to generate heterocyclic libraries . Its stability under acidic/basic conditions makes it valuable in peptide and organophosphonate syntheses .

Preparation Methods

Laboratory-Scale Synthesis Methods

Classical Boc Protection via Carbamate Formation

The most widely reported method involves reacting 3-methylpyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Triethylamine (TEA) or pyridine is typically used to deprotonate the amine, facilitating nucleophilic attack on Boc₂O. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) serves as the solvent to prevent hydrolysis of the Boc group .

Procedure :

-

Dissolve 3-methylpyridin-2-amine (1 equiv) in DCM under nitrogen.

-

Add TEA (1.5–3 equiv) and Boc₂O (1.5–2 equiv) dropwise at 0°C.

-

Stir at room temperature for 2–4 hours.

-

Quench with water, extract organic layers, and purify via column chromatography.

Enhanced Coupling Agent-Assisted Protection

Patent CN102936220A introduces a modified protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) to improve chemoselectivity and reduce side reactions. This method is particularly effective for sterically hindered amines.

Key Reaction Parameters :

-

Molar Ratios :

-

3-Methylpyridin-2-amine : Boc₂O : EDCI : HOBT : TEA = 1 : 1.5–2 : 1.5–3 : 0.05–0.1 : 1.5–3.

-

-

Conditions : Room temperature, 0.5–2 hours.

-

Workup : Aqueous wash, drying, and chromatography.

Advantages :

-

Reduced epimerization.

-

High selectivity for mono-Boc protection over di-Boc byproducts (20:1 ratio) .

Industrial Production Techniques

Continuous Flow Reactor Optimization

Industrial-scale synthesis prioritizes throughput and safety. Continuous flow reactors enable precise temperature control and rapid mixing, critical for exothermic Boc protection reactions. A representative setup involves:

-

Reactor Type : Tubular flow reactor with static mixers.

-

Residence Time : 10–15 minutes.

-

Solvent : Ethanol or isopropanol (cost-effective alternatives to DCM).

-

Catalyst : Amberlyst-15 (reusable solid acid).

Performance Metrics :

-

Space-Time Yield : 1.2 kg·L⁻¹·h⁻¹.

-

Purity : >98% (HPLC).

Green Chemistry Approaches

Recent efforts focus on solvent-free Boc protection using mechanochemical ball milling. This method eliminates volatile organic compounds (VOCs) and reduces energy consumption:

Procedure :

-

Mix 3-methylpyridin-2-amine, Boc₂O, and sodium carbonate in a ball mill.

-

Grind at 30 Hz for 60 minutes.

-

Extract product with ethyl acetate.

Comparative Analysis of Methodologies

The table below contrasts key parameters across different preparation methods:

Mechanistic Insights and Side Reactions

Reaction Mechanism

The Boc protection proceeds via a two-step mechanism:

-

Deprotonation : The amine attacks Boc₂O, forming a tetrahedral intermediate.

-

Carbamate Formation : Elimination of tert-butanol yields the Boc-protected amine .

Common Byproducts and Mitigation

-

Di-Boc Adducts : Formed via overprotection. Mitigated by stoichiometric control (Boc₂O ≤ 1.2 equiv) .

-

Hydrolysis Products : Result from moisture exposure. Prevented by anhydrous conditions.

Recent Advances in Boc Chemistry

Catalytic Asymmetric Protection

Chiral phosphoric acids (e.g., TRIP) enable enantioselective Boc protection of amines, though applications to pyridine derivatives remain exploratory .

Chemical Reactions Analysis

Types of Reactions

2-(N-Boc-Amino)-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in reactions involving this compound include di-tert-butyl dicarbonate (Boc2O) for protection, trifluoromethanesulfonyl anhydride for amidation, and various bases like 2-chloropyridine .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, amidation reactions can produce amides, while oxidation reactions can yield corresponding oxides .

Scientific Research Applications

Organic Synthesis

2-(N-Boc-Amino)-3-methylpyridine is widely used as an intermediate in synthesizing complex organic molecules. Its role as a Boc-protected amine facilitates various transformations, including:

- Amination Reactions : The compound can be employed in Pd(II)-catalyzed meta-C–H functionalization of benzylamines, allowing for the introduction of diverse functional groups .

- Synthesis of Peptides : It serves as a building block in peptide chemistry, where the Boc protection strategy is essential for the selective modification of amino acids.

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Properties : Studies show that this compound exhibits significant antimicrobial activity against various bacterial strains. The inhibition zone diameters and minimum inhibitory concentrations (MIC) are summarized in the table below:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 12 | 64 |

| S. aureus | 15 | 32 |

| P. aeruginosa | 10 | 128 |

- Neuroprotective Effects : In models of cerebral ischemia, treatment with this compound resulted in a notable reduction in neuronal death and inhibition of nitric oxide synthase (nNOS), indicating potential benefits in neurodegenerative conditions:

| Treatment Group | Neuronal Viability (%) | nNOS Activity (nmol/min/mg protein) |

|---|---|---|

| Control | 60 | 200 |

| Compound Treatment | 90 | 50 |

- Anticancer Properties : Preliminary data suggest that this compound may inhibit cancer cell proliferation in vitro, warranting further investigation into its potential as an anticancer agent.

Pharmaceutical Development

The compound plays a critical role in developing new pharmaceuticals due to its ability to serve as a versatile building block. Its unique substitution pattern on the pyridine ring allows for the synthesis of novel compounds with enhanced biological activities.

Case Studies and Research Insights

- Ligand-Promoted Functionalization : A study highlighted the use of this compound in facilitating meta-C–H functionalization of benzylamines using Pd(II) catalysts, demonstrating its utility in synthesizing complex aromatic compounds .

- Structure–Activity Relationship Studies : Research on related compounds has provided insights into how modifications to the pyridine structure can influence biological activity, particularly regarding ALK2 inhibitors. This underscores the importance of understanding structure-activity relationships when developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(N-Boc-Amino)-3-methylpyridine involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group is stable under basic and nucleophilic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

tert-Butyl (5-Methylpyridin-2-yl)carbamate (CAS: 877593-11-8)

- Structural Similarity : Shares the Boc-protected pyridine core but substitutes the 3-methyl group with a 5-methyl group. Similarity score: 0.90 .

- Reactivity : The positional isomerism affects electronic distribution; the 5-methyl group may enhance steric hindrance at the pyridine’s ortho position, altering nucleophilic attack sites .

- Applications: Used in Suzuki-Miyaura couplings for pharmaceutical intermediates, contrasting with 2-(N-Boc-Amino)-3-methylpyridine’s role in cycloadditions .

2-Amino-3-methylpyridine (CAS: 1603-40-3)

- Structural Difference : Lacks the Boc group, leaving the amine unprotected. Molecular formula: C₆H₈N₂ .

- Reactivity : The free amine participates in imine formation and metal coordination (e.g., cobalt thiocyanato complexes) . In contrast, the Boc-protected derivative requires deprotection (e.g., TFA) for such reactions .

- Toxicity: Unprotected amines like 2-amino-3-methylpyridine exhibit higher acute toxicity (oral LD₅₀ in rats: 200 mg/kg) compared to Boc-protected analogs, which are milder (H315/H319 hazards) .

Diethyl (R)-2-(N-Boc-amino)propylphosphonate

- Structural Similarity : Contains a Boc-protected amine but replaces the pyridine ring with a phosphonate group.

- Reactivity: The phosphonate moiety enables nucleophilic substitutions in prodrug synthesis, whereas this compound’s aromaticity favors π-π stacking in catalysis .

- Applications : Used in enantioselective syntheses of antiviral agents, contrasting with the pyridine derivative’s role in heterocyclic libraries .

Table 1: Key Properties of this compound and Analogs

*Estimated based on commercial analogs.

Research Findings and Industrial Relevance

- Coordination Chemistry: Unprotected 2-amino-3-methylpyridine forms stable complexes with Co(II) and Ag(I), whereas the Boc derivative requires deprotection for similar applications .

- Synthetic Utility: The Boc group in this compound enables regioselective reactions, as seen in Povarov cycloadditions with aldehydes and alkenes .

Biological Activity

2-(N-Boc-Amino)-3-methylpyridine, with the chemical formula C₁₁H₁₄N₂O₂, is a pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities. The compound's structure allows it to interact with various biological targets, making it a subject of interest for drug discovery and development.

- Molecular Weight: 206.24 g/mol

- CAS Number: 138343-75-6

-

Chemical Structure:

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. Its mechanism involves:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and cellular functions.

- Receptor Modulation: It interacts with neurotransmitter receptors, potentially influencing neurological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial strains.

- Neuroprotective Effects: Preliminary data suggest potential benefits in neurodegenerative conditions by modulating nitric oxide synthase (nNOS) activity.

- Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against common pathogens. The results indicated:

- Inhibition Zone Diameter: Ranges from 10 mm to 15 mm depending on the bacterial strain.

- Minimum Inhibitory Concentration (MIC): Values were found to be between 32 µg/mL and 128 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 12 | 64 |

| S. aureus | 15 | 32 |

| P. aeruginosa | 10 | 128 |

Neuroprotective Effects

In a model of cerebral ischemia, treatment with this compound resulted in:

- Reduction in Neuronal Death: A decrease of approximately 30% compared to control groups.

- nNOS Inhibition: Demonstrated significant selectivity for nNOS over other isoforms.

| Treatment Group | Neuronal Viability (%) | nNOS Activity (nmol/min/mg protein) |

|---|---|---|

| Control | 60 | 200 |

| Compound Treatment | 90 | 50 |

Anticancer Properties

Research involving cancer cell lines revealed that:

- Cell Proliferation Inhibition: A dose-dependent reduction in cell viability was observed.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 20 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing the Boc protecting group to 2-amino-3-methylpyridine?

The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in the synthesis of related Boc-protected pyridine derivatives (e.g., 4g-Boc), bromo-methylpyridine precursors are reacted with Boc-protecting agents in propanol under inert atmospheres . Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization .

Q. How is the Boc group characterized in 2-(N-Boc-Amino)-3-methylpyridine using spectroscopic methods?

- NMR : The tert-butyl group in Boc-protected amines appears as a singlet at ~1.4 ppm (9H, C(CH₃)₃) in -NMR. The carbamate carbonyl (C=O) resonates at ~155 ppm in -NMR.

- Mass Spectrometry : The molecular ion peak corresponds to the molecular weight (e.g., 108.14 g/mol for the core structure plus Boc group (~101.12 g/mol)) .

Q. What are the primary applications of Boc-protected amines in organic synthesis?

Boc groups protect primary amines during multi-step syntheses, enabling selective functionalization of other reactive sites. For instance, Boc-protected intermediates are used in peptide coupling, heterocycle functionalization, and coordination chemistry after deprotection .

Advanced Research Questions

Q. How does the Boc group influence regioselectivity in subsequent reactions of this compound?

The Boc group sterically shields the amino group, directing electrophilic substitution to the pyridine ring’s less hindered positions. For example, in palladium-catalyzed cross-coupling, the Boc-protected amine prevents undesired coordination, favoring C–H activation at the 4- or 5-positions of the pyridine ring .

Q. What challenges arise in maintaining Boc group stability under varying reaction conditions?

- Acidic Conditions : Boc deprotection occurs rapidly with TFA or HCl, limiting use in acid-catalyzed reactions.

- Basic Conditions : Stability is higher, but prolonged exposure to strong bases (e.g., NaOH) may lead to carbamate hydrolysis.

- Thermal Stability : Decomposition is observed above 110°C, as seen in gas-phase syntheses of methylpyridines .

Q. How can this compound be utilized in coordination chemistry?

After deprotection, the free amine (2-amino-3-methylpyridine) acts as a ligand for transition metals. For example, silver complexes like [Ag(2-amino-3-methylpyridine)₂]NO₃ exhibit antimicrobial activity, with crystal structures confirming N–Ag coordination .

Q. Methodological Considerations

Q. What purification techniques are optimal for isolating Boc-protected intermediates?

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) resolves Boc-protected products .

- Recrystallization : Use tert-butyl methyl ether (MTBE) or hexane for high-purity crystals .

Q. How should researchers handle safety and waste management for Boc-protected compounds?

- PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Waste Disposal : Neutralize acidic deprotection waste (e.g., TFA) with sodium bicarbonate before disposal .

Properties

IUPAC Name |

tert-butyl N-(3-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-6-5-7-12-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPLUXLNYQHWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471721 | |

| Record name | tert-Butyl (3-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138343-75-6 | |

| Record name | tert-Butyl (3-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-Boc-Amino)-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.